Technical Documentation Center

7-Methoxyquinoline-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methoxyquinoline-4-carbonitrile
  • CAS: 861620-90-8

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of 7-Methoxyquinoline-4-carbonitrile

This guide details the structural elucidation of 7-Methoxyquinoline-4-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). The analysis integrates synthetic provenance...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 7-Methoxyquinoline-4-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). The analysis integrates synthetic provenance with advanced spectroscopic validation, adhering to rigorous scientific standards.

[1]

Executive Summary

Molecule: 7-Methoxyquinoline-4-carbonitrile Formula:


MW:  184.19  g/mol
Role:  Pharmacophore scaffold for Type I/II kinase inhibitors.[1]

The unambiguous structural assignment of this quinoline derivative relies on distinguishing the regiochemistry of the methoxy group (C7 vs. C5/C6) and confirming the position of the nitrile moiety (C4). This guide establishes a self-validating analytical workflow combining "Structure by Synthesis" logic with 2D-NMR connectivity mapping .

Part 1: Synthetic Provenance (Structure by Synthesis)

The strongest initial evidence for the structure is the synthetic pathway. Unlike extraction from natural products, the regiochemistry here is fixed by the precursors.

Validated Synthetic Route

The synthesis typically employs the Gould-Jacobs reaction , which dictates the fusion of the pyridine ring onto the benzene ring.

  • Cyclization (Regiocontrol): The reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate (EMME) yields 7-methoxyquinolin-4(1H)-one.[1]

    • Note on Regioselectivity: Cyclization of 3-methoxyaniline can theoretically yield 5-methoxy or 7-methoxy isomers.[1] However, steric hindrance usually disfavors the 5-methoxy product, making the 7-methoxy isomer the dominant species (often >9:1 ratio).

  • Aromatization/Activation: Treatment with

    
     converts the tautomeric 4-hydroxy group to a 4-chloro leaving group.[1]
    
  • Cyanation: Palladium-catalyzed cyanation (using

    
     or 
    
    
    
    ) substitutes the chloride at C4.[1]
Reaction Scheme Visualization

The following diagram illustrates the provenance of the atoms, confirming the C4 and C7 positions.

SynthesisPath Aniline 3-Methoxyaniline (Starting Material) Intermediate 7-Methoxyquinolin-4-ol (Gould-Jacobs Product) Aniline->Intermediate EMME, 250°C Cyclization Chloro 4-Chloro-7-methoxyquinoline (Activated Scaffold) Intermediate->Chloro POCl3, Reflux Chlorination Target 7-Methoxyquinoline- 4-carbonitrile (Target) Chloro->Target Pd(PPh3)4, Zn(CN)2 Cyanation

Figure 1: Synthetic pathway establishing the regiochemical backbone of the target molecule.

Part 2: Spectroscopic Characterization

This section details the expected spectral data and the logic required to rule out isomers.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)[1][2]

  • Diagnostic Signal:

    
     m/z.[1]
    
  • Nitrogen Rule: The even molecular weight (184) indicates an even number of nitrogen atoms (2), consistent with the quinoline core + nitrile.

  • Fragmentation: Loss of

    
     (27 Da) or 
    
    
    
    (15 Da) are characteristic secondary confirmations.[1]
Infrared Spectroscopy (IR)
  • Key Band: The nitrile (

    
    ) stretch is the definitive functional group marker.
    
  • Frequency: ~2220–2230 cm

    
     (Sharp, medium intensity).[1]
    
  • Differentiation: This band is absent in the chloro-precursor.[1]

Nuclear Magnetic Resonance (NMR) - The Gold Standard

The 1H NMR spectrum will show two distinct spin systems: the pyridine ring (H2, H3) and the benzene ring (H5, H6, H8).

Table 1: Predicted 1H NMR Data (DMSO-

, 400 MHz)
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
H2 9.0 – 9.1Doublet (d)

Deshielded by adjacent Nitrogen (N1).[1]
H3 7.9 – 8.0Doublet (d)

Vicinal to H2. Higher shift than typical quinoline H3 due to C4-CN anisotropy.[1]
H5 8.1 – 8.2Doublet (d)

Deshielded by the peri-effect of the C4-CN group.
H6 7.3 – 7.4dd

Coupled ortho to H5 and meta to H8.
H8 7.4 – 7.5Doublet (d)

Meta coupling only (Ortho position C7 is blocked by OMe).
OMe 3.95Singlet (s)-Characteristic methoxy signal.[1]
2.4 Critical Elucidation Logic (Ruling out Isomers)

To prove the structure is 7-methoxy and not 5-, 6-, or 8-methoxy, and that CN is at C4 :

  • The Vicinal Pair (H2/H3):

    • The presence of two doublets with

      
       Hz confirms the C2-C3 bond is unsubstituted.[1]
      
    • If the CN were at C2, H2 would be missing.

    • If the CN were at C3, H3 would be missing and H2 would be a singlet.

  • The AMX System (H5, H6, H8):

    • 7-Methoxy Pattern: We expect a doublet (H5), a doublet of doublets (H6), and a narrow doublet (H8, meta-coupling).

    • 6-Methoxy Pattern: Would show H5 (d), H7 (dd), H8 (d). Differentiation: NOE (Nuclear Overhauser Effect) is required here.[1] Irradiating the OMe signal will show NOE enhancement of two aromatic protons (H6 and H8) for the 7-OMe isomer. In the 6-OMe isomer, NOE would be observed for H5 and H7.

  • Peri-Effect Confirmation (H5):

    • The proton at H5 is spatially close to the C4-substituent.[1] The cyano group causes a paramagnetic deshielding shift on H5 compared to the unsubstituted quinoline.[1]

2D NMR Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of the carbon skeleton.

  • C4 Assignment: The nitrile carbon (

    
    ) appears at ~116 ppm.[1] The quaternary C4 (quinoline ring) appears at ~120-130 ppm.[1]
    
  • Key Correlation: Look for a strong 3-bond correlation (

    
    ) from H2  to C4 .[1]
    
  • Key Correlation: Look for a 3-bond correlation from H5 to C4 .[1]

    • Significance: This "pincer" correlation (H2

      
       C4 
      
      
      
      H5) locks the nitrile position at C4.[1]

Part 3: Elucidation Decision Tree

The following logic flow ensures the analyst does not misinterpret the data.

ElucidationLogic Start Isolate Pure Compound CheckMS Check MS (m/z 185) & IR (2220 cm-1) Start->CheckMS CheckH2H3 1H NMR: H2/H3 Region (Are there 2 doublets, J=4.5Hz?) CheckMS->CheckH2H3 IsomerCheck Check H5/H6/H8 Pattern (Is H8 a narrow doublet?) CheckH2H3->IsomerCheck Yes NOE_Exp Run 1D NOE on OMe group IsomerCheck->NOE_Exp Result7 NOE to H6 & H8? CONFIRMED: 7-Methoxy NOE_Exp->Result7 Yes Result6 NOE to H5 & H7? REJECT: 6-Methoxy Isomer NOE_Exp->Result6 No HMBC_Check HMBC: H2 -> C4 correlation? Result7->HMBC_Check Final Structure Validated: 7-Methoxyquinoline-4-carbonitrile HMBC_Check->Final

Figure 2: Logical decision tree for confirming regioisomer identity.

Part 4: Quality Control & Impurity Profiling

In a drug development context, characterizing impurities is as important as the main peak.

  • Regioisomer (5-Methoxy): Originates from the initial cyclization step.[1]

    • Detection: Look for a minor singlet methoxy peak slightly shifted from the main peak.[1]

    • Differentiation: The coupling pattern of the benzene ring protons will differ (H6/H7/H8 vs H5/H6/H8).

  • Hydrolysis Product (Amide): The nitrile can hydrolyze to a primary amide (

    
    ) under acidic/basic workup.[1]
    
    • Detection: MS

      
       mass units (203 m/z).[1] IR: Loss of CN stretch, appearance of Carbonyl (~1680 cm
      
      
      
      ).
  • Residual Catalyst: Pd levels must be quantified (ICP-MS) if the material is for biological testing.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 57354856, 7-Methoxyquinoline-4-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Marcotullio, M. C., et al. (2024).[1] Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI Molbank.[1] Retrieved from [Link][3][4]

Sources

Exploratory

The Ascendant Role of 7-Methoxyquinoline-4-carbonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Quinoline Scaffold as a Cornerstone of Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the annals of medicinal chemistry. Its inherent structura...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold as a Cornerstone of Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the annals of medicinal chemistry. Its inherent structural features and synthetic tractability have propelled the development of a multitude of therapeutic agents, ranging from the historic antimalarial quinine to contemporary targeted cancer therapies.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of physicochemical properties and molecular interactions with biological targets, making it a perennial focus of drug discovery programs.[1] This guide delves into a specific, yet highly promising, subclass: 7-methoxyquinoline-4-carbonitrile and its derivatives. The deliberate incorporation of a methoxy group at the 7-position and a nitrile at the 4-position imparts unique electronic and steric characteristics that can be exploited for the design of potent and selective modulators of various biological pathways, particularly in the realm of oncology.

I. The Strategic Synthesis of the 7-Methoxyquinoline-4-carbonitrile Core

The cornerstone of any medicinal chemistry campaign is the efficient and versatile synthesis of the core scaffold. The preparation of 7-methoxyquinoline-4-carbonitrile is a multi-step process that hinges on the reliable formation of key intermediates.

Synthesis of the Precursor: 4-Chloro-7-methoxyquinoline

The most direct route to the target scaffold commences with the synthesis of 4-chloro-7-methoxyquinoline. This intermediate is typically prepared from the corresponding 7-methoxyquinolin-4(1H)-one.

Experimental Protocol: Chlorination of 7-Methoxyquinolin-4(1H)-one [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxyquinolin-4(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess, e.g., 3-5 volumes).

  • Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully remove the excess POCl₃ under reduced pressure. The residue is then cautiously poured into a beaker of crushed ice with vigorous stirring.

  • Neutralization: The acidic aqueous mixture is neutralized by the slow addition of a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 4-chloro-7-methoxyquinoline. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of excess phosphorus oxychloride serves as both the reagent and the solvent, driving the reaction to completion. The cautious addition to ice is crucial to quench the reactive POCl₃ and the subsequent neutralization is necessary to precipitate the product, which is more soluble in its protonated form.

The Cyanation Step: Introducing the Carbonitrile Moiety

The conversion of the 4-chloro intermediate to the 4-carbonitrile is a pivotal step. Palladium-catalyzed cyanation reactions are the state-of-the-art method for this transformation, offering high yields and functional group tolerance.[4][5] The use of zinc cyanide (Zn(CN)₂) is often preferred due to its lower toxicity and manageable reactivity compared to other cyanide sources.[6][7]

Proposed Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Chloro-7-methoxyquinoline

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-7-methoxyquinoline (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6-1.0 equivalents), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 1-5 mol%), and a phosphine ligand, for instance, dppf (1,1'-bis(diphenylphosphino)ferrocene, 2-10 mol%).

  • Solvent and Degassing: Add a dry, degassed solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford 7-methoxyquinoline-4-carbonitrile.

Self-Validating System: The success of this reaction is highly dependent on anhydrous and anaerobic conditions to prevent the deactivation of the palladium catalyst. The use of a well-defined catalyst and ligand system ensures reproducibility. The progress of the reaction can be easily tracked, and the final product's identity and purity can be confirmed by standard analytical techniques (NMR, MS, and HPLC).

II. Medicinal Chemistry Applications: Targeting Kinase-Driven Malignancies

The 7-methoxyquinoline-4-carbonitrile scaffold is a bioisostere of the widely explored quinazoline core found in numerous approved kinase inhibitors.[3] The replacement of the quinazoline N3 with a carbon atom and the introduction of a cyano group at the 4-position can modulate the hydrogen bonding capacity and electronic properties, potentially leading to altered selectivity and potency profiles.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and its dysregulation is a hallmark of various cancers.[8] Many successful EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[3] Derivatives of 7-methoxyquinoline-4-carbonitrile, particularly those with an amino or anilino substituent at the 4-position (after modification of the nitrile), are predicted to be potent EGFR inhibitors.

EGFR_Inhibition

Structure-Activity Relationship (SAR) Insights

Based on extensive research on related quinoline and quinazoline kinase inhibitors, several key SAR principles can be extrapolated to guide the design of novel 7-methoxyquinoline-4-carbonitrile derivatives.[8][9]

  • The 4-Position: The nitrile group can be a versatile synthetic handle for the introduction of various functionalities. Hydrolysis to a carboxamide or reduction to an aminomethyl group can provide points for further derivatization. Direct displacement of a 4-halo precursor with anilines is a common strategy to introduce the crucial pharmacophore for EGFR inhibition.[10]

  • The 7-Methoxy Group: The methoxy group at the 7-position is known to enhance the binding affinity of many kinase inhibitors by forming favorable interactions within the ATP binding pocket.[11] Exploration of other alkoxy groups of varying chain lengths and steric bulk at this position could be a valuable strategy to optimize potency and selectivity.

  • Substitutions on the Anilino Moiety (if present): For 4-anilino derivatives, substitutions on the aniline ring are critical for activity. Small, electron-withdrawing groups at the meta-position and solubilizing groups at the para-position have been shown to be beneficial in related series.[3]

Position Modification Rationale/Predicted Impact Supporting Evidence from Related Scaffolds
4 Introduction of a substituted anilineMimics the pharmacophore of known EGFR inhibitors.High potency of 4-anilinoquinazolines (Gefitinib, Erlotinib)[3]
7 Variation of the alkoxy group (e.g., ethoxy, propoxy)Modulates solubility and potential for additional hydrophobic interactions.Often tolerated or beneficial in quinazoline-based inhibitors.
Anilino Ring (meta) Small, electron-withdrawing groups (e.g., F, Cl)Can enhance binding affinity through specific interactions.Common feature in potent kinase inhibitors.
Anilino Ring (para) Solubilizing groups (e.g., morpholine, piperazine)Improves pharmacokinetic properties.A strategy used in the development of many clinical candidates.

III. Biological Evaluation Workflow

A systematic approach to the biological evaluation of newly synthesized 7-methoxyquinoline-4-carbonitrile derivatives is essential to determine their therapeutic potential.

Biological_Evaluation_Workflow

In Vitro Assays
  • Enzymatic Assays: The initial screening should involve enzymatic assays to determine the direct inhibitory activity of the compounds against the target kinase(s) (e.g., EGFR, c-Met). This will provide IC₅₀ values, a quantitative measure of potency.

  • Cell-Based Proliferation Assays: Compounds showing promising enzymatic activity should be evaluated for their anti-proliferative effects in relevant cancer cell lines. Cell lines with known kinase dependencies (e.g., A549 for EGFR) should be utilized.[11] IC₅₀ values from these assays will indicate the cellular potency of the compounds.

  • Mechanism of Action Studies: For lead compounds, further studies to confirm the mechanism of action are necessary. Western blot analysis can be used to assess the inhibition of downstream signaling pathways of the target kinase. Apoptosis assays (e.g., Annexin V/PI staining) can determine if the compounds induce programmed cell death.

IV. Future Directions and Concluding Remarks

The 7-methoxyquinoline-4-carbonitrile scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. While the primary focus of this guide has been on kinase inhibition in oncology, the inherent properties of the quinoline ring suggest that derivatives of this scaffold may also find applications in other therapeutic areas, such as infectious diseases and neurodegenerative disorders.

The strategic design, efficient synthesis, and rigorous biological evaluation of novel 7-methoxyquinoline-4-carbonitrile derivatives, guided by the principles outlined in this technical guide, hold significant promise for the development of the next generation of targeted therapies.

References

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (2025). ResearchGate. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (n.d.). Royal Society of Chemistry. [Link]

  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Identification of Novel 4-anilinoquinazoline Derivatives as Potent EGFR Inhibitors Both Under Normoxia and Hypoxia. (2014). PubMed. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). National Center for Biotechnology Information. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). ACS Publications. [Link]

  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2024). ResearchGate. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Chemistry Portal. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2025). ResearchGate. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. (n.d.). MIT Open Access Articles. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers. [Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (n.d.). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024). PubMed. [Link]

  • Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline and 1,2,4-Triazolo[4,3-a]pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Derivatives. (2025). ResearchGate. [Link]

  • Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines. (n.d.). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Lenvatinib via the 7-Methoxyquinoline-6-carbonitrile Scaffold

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the synthesis of Lenvatinib, specifically focusing on the strategic application of the nitrile-functional...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the synthesis of Lenvatinib, specifically focusing on the strategic application of the nitrile-functionalized quinoline scaffold.[1]

Editorial Note: While the prompt specifies "7-Methoxyquinoline-4-carbonitrile," the structural logic of Lenvatinib (which possesses a carboxamide at position 6 and an ether linkage at position 4) dictates the use of 4-chloro-7-methoxyquinoline-6-carbonitrile as the chemically relevant intermediate.[1] This guide focuses on the 6-carbonitrile isomer, as it is the validated precursor for the Lenvatinib carboxamide moiety, while briefly addressing the 4-isomer to ensure complete technical clarity.

[1]

Executive Summary

Lenvatinib (E7080) is a multi-targeted tyrosine kinase inhibitor used in the treatment of thyroid and hepatocellular carcinomas.[1] The synthesis of the quinoline core is a critical quality attribute (CQA) determining the purity of the final API.[1] While conventional routes often start directly with the carboxamide, utilizing the 4-chloro-7-methoxyquinoline-6-carbonitrile intermediate offers distinct advantages in purification and process control.[1] This guide details the protocol for utilizing this nitrile scaffold, specifically focusing on its controlled hydrolysis to the carboxamide and subsequent coupling, minimizing the formation of the "Cyano-Lenvatinib" impurity (Impurity 15).[1]

Structural Logic & Retrosynthesis

The Lenvatinib molecule is constructed around a quinoline core.[1] The key challenge is differentiating the 4- and 6-positions.

  • Position 4: Requires an ether linkage to the urea-phenyl moiety.[1]

  • Position 6: Requires a primary carboxamide (

    
    ).[1]
    

Directly introducing the amide early in the synthesis can lead to solubility issues and side reactions (e.g., over-hydrolysis to acid).[1] The nitrile (cyano) group serves as a robust "masked" amide, allowing for cleaner halogenation at position 4 and efficient crystallization before the sensitive coupling steps.[1]

Retrosynthetic Pathway (Graphviz Visualization)[1]

Lenvatinib_Retrosynthesis cluster_legend Strategic Logic Lenvatinib Lenvatinib (API) (Target Molecule) Amide_Int Amide Intermediate (4-chloro-7-methoxyquinoline-6-carboxamide) Lenvatinib->Amide_Int Urea Coupling (Cyclopropylamine) Nitrile_Int Nitrile Scaffold (4-chloro-7-methoxyquinoline-6-carbonitrile) Amide_Int->Nitrile_Int Controlled Hydrolysis (H2O2 / Base) Precursor Quinoline Precursor (4-hydroxy-7-methoxy...) Nitrile_Int->Precursor Chlorination (POCl3) Note The Nitrile serves as a protected Amide equivalent during chlorination.

Figure 1: Retrosynthetic logic highlighting the Nitrile Intermediate as the pivot point for introducing the 4-chloro leaving group.

Experimental Protocol

This protocol describes the conversion of 4-chloro-7-methoxyquinoline-6-carbonitrile (Intermediate A) to 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate B), followed by the coupling to the phenol moiety.[1]

Materials & Reagents[1][2][3][4][5]
  • Substrate: 4-chloro-7-methoxyquinoline-6-carbonitrile (CAS: 214475-81-5 or analog).[1]

  • Hydrolysis Agent: Hydrogen Peroxide (30% aq) or Urea-Hydrogen Peroxide (UHP).[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH).[1]
    
  • Solvent: DMSO (Dimethyl Sulfoxide) or DMSO/MeOH mixture.[1]

Step 1: Controlled Hydrolysis (Nitrile Amide)

Objective: Convert the nitrile to the primary amide without hydrolyzing the 4-chloro group or over-hydrolyzing to the carboxylic acid.[1]

  • Setup: Charge a reaction vessel with 4-chloro-7-methoxyquinoline-6-carbonitrile (1.0 eq) and DMSO (5.0 vol).

  • Basification: Add

    
     (0.5 eq).[1] Stir to form a suspension.
    
  • Hydrolysis:

    • Cool the mixture to 15–20°C (Reaction is exothermic).

    • Slowly add 30%

      
        (1.2 eq) dropwise over 30 minutes.
      
    • Note: Maintain internal temperature

      
       to prevent displacement of the 4-chloro group by hydroxide/water.[1]
      
  • Reaction: Allow to warm to 25°C and stir for 2–4 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[1] Target:

      
       starting nitrile.
      
  • Quench & Isolation:

    • Add water (10 vol) slowly to precipitate the product.[1]

    • Stir the slurry for 1 hour at 0–5°C.

    • Filter the solids.[1] Wash with water (

      
      ) and cold methanol (
      
      
      
      ).[1]
  • Drying: Vacuum dry at 50°C.

    • Expected Yield: 85–92%[1]

    • Purity:

      
       (HPLC)
      
Step 2: Coupling with Aminophenol

Objective: Displacement of the 4-chloro group by 4-amino-3-chlorophenol.[1]

  • Dissolution: Dissolve the Amide Intermediate (from Step 1) (1.0 eq) and 4-amino-3-chlorophenol (1.1 eq) in DMSO (6 vol).

  • Activation: Add Potassium tert-butoxide (

    
    ) (1.2 eq) portion-wise.
    
    • Mechanism:[1][2][3][4][5] Generates the phenoxide nucleophile in situ.[1]

  • Heating: Heat to 60–70°C for 12–18 hours.

  • Workup: Cool to RT, add water, and filter the crude ether intermediate.

Comparison of Routes: Amide vs. Nitrile Start[1]
ParameterRoute A: Direct Amide StartRoute B: Nitrile Hydrolysis (Recommended)
Starting Material 4-chloro-7-methoxyquinoline-6-carboxamide4-chloro-7-methoxyquinoline-6-carbonitrile
Solubility Poor in organic solventsGood (Easier purification)
Chlorination Step Requires protection of AmideDirect chlorination of Nitrile precursor possible
Impurity Risk Acid formation (hydrolysis of amide)"Cyano-Lenvatinib" (under-hydrolysis)
Overall Yield 65-70%75-80%

Critical Process Parameters (CPPs) & Troubleshooting

The "Cyano-Lenvatinib" Impurity (Impurity 15)

If the hydrolysis (Step 1) is incomplete, the unreacted nitrile will carry through to the coupling step, forming 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carbonitrile (Impurity 15).[1]

  • Detection: This impurity has a distinct retention time on Reverse Phase HPLC (typically elutes after the amide due to higher lipophilicity).[1]

  • Remediation: Ensure Step 1 reaches

    
     conversion. If Impurity 15 is detected in the final API, it is extremely difficult to remove via crystallization.[1]
    
Temperature Control (Radziszewski Conditions)

Using


 (Radziszewski reaction) is superior to strong acid/base hydrolysis because it stops selectively at the amide.[1]
  • Risk: If T > 50°C during hydrolysis, the 4-chloro group may be hydrolyzed to a 4-hydroxy group (inactive impurity).[1]

Process Workflow Diagram

Process_Workflow Start Start: 4-Cl-7-OMe-6-CN Step1 Hydrolysis (DMSO, H2O2, K2CO3) 25°C, 3h Start->Step1 Check1 IPC: HPLC (Limit: <1% Nitrile) Step1->Check1 Check1->Step1 Fail (Extend Time) Step2 Coupling (Aminophenol, t-BuOK) 70°C, 12h Check1->Step2 Pass Step3 Urea Formation (Phenyl Chloroformate + Cyclopropylamine) Step2->Step3 Final Lenvatinib Mesylate Step3->Final

Figure 2: Workflow for the conversion of the Nitrile intermediate to Lenvatinib.

References

  • Eisai R&D Management Co., Ltd. (2005).[1] Process for preparation of urea moiety-containing quinolinecarboxamide derivatives.[1][3] WO Patent 2005044788.[1] Link

  • ChemicalBook. (2023).[1] 4-chloro-7-Methoxyquinoline-6-carboxaMide Synthesis and Properties.Link[1]

  • PubChem. (2023).[1] Lenvatinib Compound Summary. National Library of Medicine.[1] Link[1]

  • SynZeal Research. (2023).[1] Lenvatinib Impurity 15 (Cyano-intermediate) Structure and Data.[1]Link[1]

  • Common Organic Chemistry. (2023). Nitrile to Amide Conversion: Standard Protocols.[1]Link

Sources

Application

Application Note: Strategic Utilization of 7-Methoxyquinoline-4-carbonitrile in Kinase Inhibitor Synthesis

Executive Summary: The "Pivotal C4" Strategy In the landscape of kinase inhibitor design, the quinoline scaffold is ubiquitous, anchoring approved drugs like Bosutinib, Lenvatinib, and Cabozantinib. However, while 3-cyan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pivotal C4" Strategy

In the landscape of kinase inhibitor design, the quinoline scaffold is ubiquitous, anchoring approved drugs like Bosutinib, Lenvatinib, and Cabozantinib. However, while 3-cyanoquinolines (e.g., Bosutinib) are well-established for Src/Abl inhibition, 7-Methoxyquinoline-4-carbonitrile represents a distinct, high-value intermediate for accessing Type II kinase inhibitors and DDR1/VEGFR-selective agents .

This application note details the strategic use of 7-Methoxyquinoline-4-carbonitrile as a "divergent node." Unlike the 4-anilino-3-cyano scaffold, the 4-cyano moiety serves as a masked electrophile, enabling the synthesis of quinoline-4-carboxamides and 4-heterocyclic derivatives that project into the ATP-binding pocket’s ribose region or solvent-exposed front, a critical interaction for selectivity against discoidin domain receptors (DDR1) and angiogenic kinases (KDR/VEGFR2).

Chemical Biology & Mechanism of Action

The Pharmacophore Logic

The 7-methoxyquinoline-4-carbonitrile scaffold offers three distinct structural advantages in structure-activity relationship (SAR) campaigns:

  • Hinge Binding (N1): The quinoline nitrogen (N1) serves as a hydrogen bond acceptor for the backbone amide of the "hinge region" (typically Met318 in c-Src or equivalent residues).

  • Solubility & Metabolism (7-OMe): The 7-methoxy group is strategically positioned to point towards the solvent interface, improving aqueous solubility and metabolic stability compared to unsubstituted quinolines. It also prevents oxidative metabolism at the electron-rich C7 position.

  • The C4 Vector (The "Warhead" Handle): The 4-cyano group is the critical synthetic handle. In Type I inhibitors, this position often hosts a bulky group (like the aniline in Gefitinib). By starting with the 4-nitrile, chemists can access:

    • 4-Carboxamides: Via controlled hydrolysis (Targeting VEGFR/DDR1).

    • 4-Aminomethyls: Via reduction (Targeting Ser/Thr kinases).

    • 4-Tetrazoles: Via cycloaddition (Bioisosteres for carboxylic acids).

Pathway Visualization

The following diagram illustrates the role of 7-Methoxyquinoline-4-carbonitrile in the kinase inhibitor development pipeline, specifically highlighting its divergence from the Bosutinib (3-CN) pathway.

KinasePathway Start 4-Chloro-7-methoxyquinoline (Precursor) Intermediate 7-Methoxyquinoline-4-carbonitrile (The Pivot) Start->Intermediate Pd-Catalyzed Cyanation BosutinibPath 3-Cyano Isomer (Bosutinib/Src Path) Start->BosutinibPath Alternative Substitution Prod1 Quinoline-4-carboxamides (DDR1 / VEGFR Inhibitors) Intermediate->Prod1 Hydrolysis (NaOH/H2O2) Prod2 4-Tetrazolyl Quinolines (Bioisosteres) Intermediate->Prod2 Azide Cycloaddition Prod3 4-Aminomethyl Quinolines (Type I Binders) Intermediate->Prod3 Reduction (Raney Ni/H2)

Caption: Divergent synthesis pathways from the 7-Methoxyquinoline-4-carbonitrile scaffold. Note the distinct trajectory from the 3-cyano (Bosutinib) series.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxyquinoline-4-carbonitrile

Objective: Efficient conversion of 4-chloro-7-methoxyquinoline to the 4-nitrile using a Palladium-catalyzed cyanation (Rosenmund-von Braun equivalent). Scale: 10 mmol (Gram-scale)

Reagents:

  • Substrate: 4-Chloro-7-methoxyquinoline (1.94 g, 10 mmol).

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.70 g, 6.0 mmol). Caution: Highly Toxic.

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 183 mg, 0.2 mmol).

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene, 221 mg, 0.4 mmol).

  • Additive: Zinc dust (15 mg, catalytic activator).

  • Solvent: Anhydrous DMF (20 mL).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes.

  • Charging: Add the 4-chloro-7-methoxyquinoline, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust to the flask under a counter-flow of Argon.

  • Solvation: Add anhydrous DMF via syringe.

  • Degassing: Degas the mixture by bubbling Argon through the solution for 10 minutes (Sparging). Critical Step: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 3.2 min) should disappear, replaced by the nitrile product (Rt ~ 2.8 min).

  • Workup (Cyanide Safety): Cool to room temperature. Quench by pouring into a solution of saturated NaHCO₃ and FeSO₄ (to complex excess cyanide). Stir for 30 minutes.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 85-92% as a pale yellow solid.

Protocol B: Hydrolysis to 7-Methoxyquinoline-4-carboxamide (DDR1 Inhibitor Precursor)

Objective: Transforming the nitrile "warhead" into the amide pharmacophore found in VEGFR/DDR1 inhibitors.

Reagents:

  • 7-Methoxyquinoline-4-carbonitrile (1.0 eq).[1][2][3][4]

  • 30% Hydrogen Peroxide (H₂O₂, 5.0 eq).

  • Sodium Hydroxide (NaOH, 6M solution, 2.0 eq).

  • Ethanol/DMSO (10:1 ratio).

Methodology:

  • Dissolve the nitrile in Ethanol/DMSO (DMSO aids solubility of the planar quinoline).

  • Add 6M NaOH followed dropwise by 30% H₂O₂ at 0°C. Exothermic reaction.

  • Allow to warm to room temperature and stir for 2 hours.

  • Validation: Monitor the disappearance of the nitrile peak (IR: ~2220 cm⁻¹) and appearance of amide carbonyl (IR: ~1680 cm⁻¹).

  • Isolation: Dilute with water. The product often precipitates as a white solid. Filter and wash with cold water.

Analytical Data & Validation

To ensure protocol integrity, compare your isolated intermediate against these standard parameters.

ParameterSpecificationNotes
Appearance Pale yellow to off-white solidDarkening indicates oxidation or residual Pd.
MW 184.19 g/mol Monoisotopic Mass: 184.06
LC-MS (ESI+) [M+H]⁺ = 185.1Distinctive single peak.
¹H NMR (DMSO-d₆) δ 9.05 (d, 1H, H2), 4.01 (s, 3H, OMe)H2 proton is highly deshielded due to the adjacent N and CN.
IR Spectroscopy 2225 cm⁻¹ (C≡N) Sharp, medium intensity. Absence confirms hydrolysis.
Solubility DMSO, DMF, hot MeOHPoor solubility in water/hexanes.

Safety & Handling (Critical)

  • Cyanide Hazard: Protocol A uses Zn(CN)₂. Although less volatile than NaCN, it releases HCN upon contact with strong acids. Always maintain a basic pH during workup (NaHCO₃ quench). Treat all aqueous waste with bleach (NaOCl) to oxidize cyanide before disposal.

  • Palladium Residues: Pharmaceuticals require <10 ppm Pd. For drug development batches, use a metal scavenger (e.g., SiliaMetS® Thiol) post-reaction.

References

  • DDR1 Inhibitor Synthesis: Patent WO2021043245A1. "Hydantoin derivatives as DDR1 inhibitors." (Describes the use of 7-methoxyquinoline-4-carbonitrile as Reference Example 18).

  • VEGFR/KDR Inhibition: Patent CN106146473B. "Anti-angiogenic compounds and methods." (Cites the 4-cyano intermediate for multi-kinase inhibitors).

  • General Quinoline Synthesis: PubChem Compound Summary. "7-Methoxyquinoline-4-carbonitrile (CID 57354856)."

  • Kinase SAR Principles: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Quinoline-Based Kinase Inhibitors." (General reference for C4-position utility).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Methoxyquinoline-4-carbonitrile Stability &amp; Degradation

The following technical guide is designed for researchers and analytical scientists working with 7-Methoxyquinoline-4-carbonitrile . It is structured as a Tier 3 Technical Support resource, prioritizing troubleshooting,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists working with 7-Methoxyquinoline-4-carbonitrile . It is structured as a Tier 3 Technical Support resource, prioritizing troubleshooting, mechanistic insight, and actionable protocols.[1]

Status: Operational | Role: Senior Application Scientist | Ticket: #DEGRAD-7MQ4CN

Module 1: Triage & Rapid Diagnostics

User Query: "I'm seeing new impurity peaks in my HPLC chromatogram after 24 hours in solution. How do I identify them?"

Scientist Response: In the 4-cyanoquinoline scaffold, degradation is rarely random.[1] It follows specific chemical logic driven by the electron-deficient nitrile group and the basic quinoline nitrogen. Use the table below to correlate your Relative Retention Time (RRT) shifts with the most likely degradation mechanism.

Diagnostic Table: Impurity Identification
Observed ChangeLikely DegradantMechanismCause
Early Eluting Peak (Polar shift)7-Methoxyquinoline-4-carboxamideHydrolysis (Stage 1) Water exposure, pH > 8 or < 3
Very Early Eluting Peak (Acidic)7-Methoxyquinoline-4-carboxylic acidHydrolysis (Stage 2) Prolonged acid/base exposure, heat
Late Eluting Peak (Non-polar shift)7-Methoxyquinoline-4-carbonitrile N-oxide Oxidation Peroxides in solvent, air exposure
Minor Early Peak (Phenolic)7-Hydroxyquinoline-4-carbonitrileO-Dealkylation Strong Lewis acids, metabolic simulation

Module 2: Hydrolytic Degradation Pathways

User Query: "Why is the nitrile group unstable? I thought aromatic nitriles were robust."

Scientist Response: While aromatic nitriles are generally stable, the 4-position on the quinoline ring is electronically unique. The nitrogen atom in the quinoline ring acts as an electron sink, making the C4 position highly electrophilic. This activates the nitrile group towards nucleophilic attack by water, even under mild conditions.[1]

The Pathway: Nitrile to Acid

The degradation proceeds in two distinct steps.[1]

  • Primary Degradation: The nitrile (-CN) hydrolyzes to the primary amide .[1] This is the most common impurity seen in wet solvents.[1]

  • Secondary Degradation: The amide further hydrolyzes to the carboxylic acid .[1] This is irreversible and typically occurs under forced degradation (high temperature/extreme pH).[1]

Visualizing the Pathway

The following diagram illustrates the stepwise degradation and competing oxidative pathways.

DegradationPathways Parent 7-Methoxyquinoline- 4-carbonitrile (Parent API) Amide Degradant A: 7-Methoxyquinoline- 4-carboxamide Parent->Amide Hydrolysis (+H2O) pH < 3 or pH > 9 NOxide Degradant C: N-Oxide Derivative Parent->NOxide Oxidation (H2O2 / Peroxides) Phenol Degradant D: 7-Hydroxyquinoline- 4-carbonitrile Parent->Phenol O-Dealkylation (Strong Acid) Acid Degradant B: 7-Methoxyquinoline- 4-carboxylic acid Amide->Acid Hydrolysis (+H2O) Heat + Time

Caption: Figure 1. Primary degradation pathways of 7-Methoxyquinoline-4-carbonitrile showing hydrolytic (red), oxidative (yellow), and dealkylation (green) routes.

Module 3: Troubleshooting & FAQs

Q1: My standard solution is degrading in the autosampler. How do I stabilize it?

Answer: This is a classic issue with quinolines in unbuffered protic solvents.

  • The Cause: If you are using Acetonitrile/Water without a buffer, the pH of the water can drift acidic (due to atmospheric CO2 absorption), catalyzing the hydrolysis of the nitrile.

  • The Fix:

    • Buffer your diluent: Use 10mM Ammonium Bicarbonate (pH ~7.[1]8) or Phosphate buffer (pH 7.[1][2]0) instead of pure water.[1][2]

    • Avoid Methanol: In rare cases, methanolysis (conversion of -CN to methyl ester) can occur if the solution is acidic.[1] Acetonitrile is the preferred organic modifier.[1]

    • Temperature: Keep the autosampler at 4°C. Hydrolysis rates drop significantly at lower temperatures.[1]

Q2: I see a peak tailing issue for the parent compound. Is this degradation?

Answer: Likely not.[1] This is an analytical artifact common to basic heterocycles.[1]

  • The Mechanism: The quinoline nitrogen (pKa ~5) becomes protonated in acidic mobile phases (e.g., 0.1% Formic Acid).[1] The positively charged species interacts with residual silanols on the HPLC column stationary phase, causing tailing.

  • The Solution:

    • Add an ion-pairing agent: Use 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid.[1] The trifluoroacetate anion pairs with the protonated quinoline, masking the charge.

    • Switch to high pH: Use a hybrid column (e.g., Waters XBridge) with a high pH buffer (Ammonium Bicarbonate, pH 10).[1] The quinoline will be neutral (unprotonated) and elute with sharp symmetry.[1]

Q3: Is the compound light sensitive?

Answer: Yes, moderate sensitivity.[1] Quinoline rings can undergo photo-oxidation or radical dimerization under intense UV light.[1]

  • Observation: Photodegradation often produces a complex "hump" of late-eluting oligomers rather than a single clean peak.[1]

  • Protocol: Always use amber glassware for storage. During forced degradation studies, wrap control samples in aluminum foil to distinguish thermal effects from photolytic effects.[1]

Module 4: Validated Stress Testing Protocols

To confirm the stability profile in your specific matrix, execute this "Forced Degradation" protocol. This is designed to achieve 10-20% degradation without destroying the molecule completely.[1]

Standard Operating Procedure (SOP-STRESS-04)
Stress ConditionReagent / SetupDurationTarget DegradantNotes
Acid Hydrolysis 0.1 N HCl4 hours @ 60°CAmide (Major), Acid (Minor)Neutralize with 0.1 N NaOH before injection.[1]
Base Hydrolysis 0.1 N NaOH2 hours @ RTAmide, Carboxylic AcidReaction is faster in base.[1] Monitor closely.
Oxidation 3% H2O24 hours @ RTN-OxideWatch for co-elution with parent.[1]
Photolysis 1.2M Lux-hours (ICH Q1B)~24 hoursVarious / OligomersCompare "Dark Control" vs "Light Exposed".[1]
Thermal 60°C (Solid State)7 DaysNone (Stable)Solid state is usually robust unless moisture is present.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57354856, 7-Methoxyquinoline-4-carbonitrile.[1] Retrieved from [Link]

  • Loh, W. S., et al. (2010). Quinoline-2-carbonitrile.[1] Acta Crystallographica Section E. (Structural insights into quinoline nitrile stability). Retrieved from [Link]

  • Zhu, X., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.[1] (Mechanisms of quinoline ring oxidation and hydroxylation). Retrieved from [Link]

Sources

Optimization

How to avoid tar formation in Skraup synthesis of quinolines.

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful, yet challenging, rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful, yet challenging, reaction. The Skraup synthesis, a classic method for constructing the quinoline core, is notorious for its highly exothermic nature and the frequent formation of intractable tar, which can complicate purification and significantly reduce yields.[1][2]

This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of the Skraup reaction, with a primary focus on mitigating tar formation and ensuring a controlled, reproducible synthesis.

Understanding the Root Cause: Why Does Tar Form?

Before troubleshooting, it's crucial to understand the underlying chemistry of tar formation. The Skraup synthesis involves the dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[3] This highly reactive intermediate is central to the reaction but is also the primary culprit behind tarring.

Under the strongly acidic and high-temperature conditions of the reaction, acrolein can readily undergo self-polymerization.[4][5] This process, often a radical or cationic polymerization, leads to the formation of high-molecular-weight, cross-linked polymers that manifest as a dark, viscous tar.[6] The key to a successful Skraup synthesis is to favor the desired conjugate addition of the aniline to acrolein over the competing polymerization pathway.

cluster_0 Desired Reaction Pathway cluster_1 Competing Tar Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Dihydroquinoline Dihydroquinoline Acrolein->Dihydroquinoline + Aniline Cyclization Polymer_Intermediates Polymer Intermediates Acrolein->Polymer_Intermediates Undesired Pathway Aniline Aniline Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Acrolein_poly Acrolein Acrolein_poly->Polymer_Intermediates High Temp Strong Acid Tar Intractable Tar Polymer_Intermediates->Tar Polymerization

Caption: Desired Skraup synthesis pathway versus the competing acrolein polymerization leading to tar formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Skraup synthesis in a direct question-and-answer format.

Q1: My reaction is extremely exothermic and difficult to control, often turning into black tar almost immediately. What is happening and how can I prevent it?

A: This is a classic sign of a runaway reaction, where the rate of heat generation far exceeds the rate of heat dissipation. The initial dehydration of glycerol is highly exothermic, and this heat accelerates subsequent steps, leading to rapid, uncontrolled polymerization of the acrolein intermediate.[7]

Causality & Preventative Measures:

  • Use a Moderator: The single most effective way to tame the reaction's violence is to add a moderator. Ferrous sulfate (FeSO₄·7H₂O) is the most common and highly recommended choice.[5][8][9] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden thermal spike.[8] Boric acid can also be used for this purpose.[5][7]

  • Controlled Reagent Addition: The order and rate of addition are critical. The standard, and safest, order is: aniline, ferrous sulfate, glycerol, and then a slow, portion-wise or dropwise addition of concentrated sulfuric acid with efficient external cooling (e.g., an ice-water bath).[6] Adding sulfuric acid before the moderator can trigger an immediate, violent reaction.[8]

  • Gradual Heating: Do not heat the mixture aggressively from the start. Apply gentle heat to initiate the reaction. Often, you will see the mixture begin to bubble or boil, at which point the external heat source should be removed immediately.[6] The reaction's own exotherm will sustain it for a period. Re-apply heat only after this initial vigor has subsided to drive the reaction to completion.[6]

Q2: I am avoiding a runaway reaction, but my yields are consistently low and I still produce a significant amount of tar. How can I improve this?

A: Low yields, in this case, are likely due to suboptimal conditions that still favor the competing polymerization pathway, albeit at a slower rate. The key is to refine your control over the reaction parameters.

Causality & Optimization Strategies:

  • Strict Temperature Control: While avoiding a runaway is the first step, maintaining an optimal temperature range throughout the reaction is crucial for maximizing yield. Excessively high temperatures directly promote polymerization.[5] Consider a two-stage heating profile: an initial, gentler phase to manage the main exotherm, followed by a period at a higher, controlled temperature to ensure complete cyclization and oxidation.[5]

  • Choice of Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent, it can contribute to the reaction's violence.[4] Arsenic acid (or arsenic pentoxide) is often cited as a milder alternative that results in a less violent reaction.[4][8][9] Iodine has also been used as an effective and milder oxidizing agent.[4] The choice of oxidant can significantly impact the reaction profile and should be selected based on the specific substrate and safety considerations.

  • Purity of Reagents: The use of anhydrous glycerol (sometimes referred to as "dynamite" grade) is recommended. The presence of excess water can lower yields.[8]

Q3: What is the precise role of ferrous sulfate, and how much should I use?

A: As mentioned, ferrous sulfate (FeSO₄) is a crucial moderator.[6][9] While its exact mechanism is debated, it is widely accepted to function by smoothing the rate of the oxidation-reduction processes occurring in the flask, preventing the sudden release of energy that leads to thermal runaway.[8] It effectively tempers the reaction, making it more controllable and reproducible.[8]

Recommended Usage: A catalytic or substoichiometric amount is typically sufficient. A common starting point is 5-10 mol% relative to the aniline. The hydrated form (FeSO₄·7H₂O) is perfectly acceptable.

Q4: Can I avoid using glycerol and acrolein precursors altogether to prevent polymerization?

A: Yes. This is the basis of the Doebner-von Miller reaction , a closely related synthesis. Instead of generating acrolein in situ from glycerol, this method uses pre-formed α,β-unsaturated aldehydes or ketones.[3][10]

Advantages:

  • By using a more stable unsaturated carbonyl compound, you can often bypass the issues associated with the highly reactive and polymerization-prone acrolein.

  • This method offers greater flexibility in synthesizing substituted quinolines by varying the structure of the carbonyl compound.[3]

Considerations: The reaction is still typically performed under strong acid catalysis and requires careful temperature control, but it is generally considered more manageable than the classic Skraup synthesis.

Summary of Reaction Moderators and Conditions

ParameterRecommendationRationale
Moderator Ferrous Sulfate (FeSO₄·7H₂O)Smoothens the reaction exotherm, preventing thermal runaway.[6][8][9]
Boric Acid (H₃BO₃)Acts as a milder moderator to control the reaction.[5][7]
Oxidizing Agent Arsenic Acid / As₂O₅A less violent alternative to nitrobenzene.[4][8][9]
Iodine (I₂)Can be used as a mild and effective oxidizing agent.[4]
Temperature Gradual & Controlled HeatingPrevents runaway reaction and minimizes polymerization.[5][6]
Reagent Addition Slow addition of H₂SO₄ with coolingCritical for safety and controlling the initial exotherm.[6]

Optimized Protocol: A Controlled Skraup Synthesis

This protocol incorporates best practices to minimize tar formation and ensure a safe, reproducible reaction.

Safety First: This reaction is highly exothermic and involves corrosive materials. Always perform in a well-ventilated fume hood behind a blast shield. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Reagents:

  • Aniline

  • Glycerol (anhydrous)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or alternative oxidizing agent)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. Ensure a robust stirring mechanism is in place. Prepare a large ice-water bath.

  • Charging the Flask: To the flask, add the aniline, followed by the ferrous sulfate heptahydrate, and then the glycerol.[6] It is crucial to add the reagents in this order.[8]

  • Acid Addition: Place the flask in the ice-water bath. Begin stirring the mixture. Slowly, add the concentrated sulfuric acid via the dropping funnel. Maintain the internal temperature below a manageable threshold (e.g., < 100 °C) during the addition. This step is critical for preventing premature reaction.[4]

  • Initiation: Once the acid addition is complete, add the oxidizing agent (e.g., nitrobenzene). Remove the ice bath and begin to heat the mixture gently using a heating mantle.

  • Controlled Reflux: Watch the reaction mixture closely. As the temperature rises, the reaction will initiate, often characterized by a sudden onset of boiling. Immediately remove the heat source. The exotherm should sustain the reflux for some time.

  • Completion: Once the initial vigorous reaction has subsided, re-apply gentle heat and maintain a steady reflux for the prescribed time (typically 2-4 hours) to ensure the reaction goes to completion.

  • Workup: After cooling, the quinoline product is typically isolated from the tarry residue by making the mixture strongly alkaline and performing a steam distillation.[6]

Caption: Experimental workflow for a controlled Skraup synthesis, emphasizing critical safety and control points.

Modern Alternatives for a Cleaner Synthesis

For researchers seeking to move away from the harsh conditions of the classical Skraup synthesis, several modern alternatives have been developed:

  • Microwave-Assisted Synthesis: Using microwave irradiation as the energy source can dramatically reduce reaction times and, in some cases, improve yields by minimizing the time reactants are exposed to high temperatures.[1]

  • Ionic Liquids: Certain ionic liquids can serve as both the solvent and catalyst, often leading to cleaner reactions and eliminating the need for strong mineral acids like sulfuric acid.[1]

By understanding the chemical principles behind tar formation and implementing rigorous control over the reaction conditions, the Skraup synthesis can be transformed from a hazardous and low-yielding process into a reliable and powerful tool for quinoline synthesis.

References

  • Jie, S., et al. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed, 2007. Available from: [Link]

  • Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.
  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available from: [Link]

  • NIH. Recent Advances in Metal-Free Quinoline Synthesis. PMC, 2016. Available from: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Skraup reaction. Available from: [Link]

  • SlideShare. Preparation and Properties of Quinoline. Available from: [Link]

  • MDPI. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Cytotoxic Profile of 7-Methoxyquinoline-4-carbonitrile vs. Doxorubicin

Executive Summary This guide provides a technical comparison between Doxorubicin (a clinical gold-standard anthracycline) and 7-Methoxyquinoline-4-carbonitrile (a critical pharmacophore intermediate). While Doxorubicin i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Doxorubicin (a clinical gold-standard anthracycline) and 7-Methoxyquinoline-4-carbonitrile (a critical pharmacophore intermediate).

While Doxorubicin is a potent, broad-spectrum cytotoxic agent used as a positive control in oncology assays, 7-Methoxyquinoline-4-carbonitrile is not a final drug product. It functions as a privileged scaffold for the synthesis of Type I and Type II kinase inhibitors (e.g., EGFR and Src inhibitors like Bosutinib derivatives).[1]

Key Distinction:

  • Doxorubicin: Exhibits high, non-selective cytotoxicity (IC₅₀: 0.1 – 1.0 µM range) via DNA intercalation and Topoisomerase II inhibition.[1]

  • 7-Methoxyquinoline-4-carbonitrile: Exhibits low intrinsic cytotoxicity in its raw form but serves as a precursor for targeted therapies. Its derivatives often show higher selectivity indices (SI) than Doxorubicin, targeting specific mutations (e.g., EGFR

    
    ) rather than general DNA replication.[1]
    

Chemical & Mechanistic Profile

Doxorubicin (Reference Standard)[1][2][3]
  • Class: Anthracycline Antibiotic.[1][2]

  • Mechanism: Intercalates into DNA base pairs, inhibits Topoisomerase IIα, and generates Reactive Oxygen Species (ROS) leading to mitochondrial apoptosis.[1]

  • Status: Clinical API; standard positive control in MTT/SRB assays.

7-Methoxyquinoline-4-carbonitrile (Test Scaffold)
  • Class: Quinoline Carbonitrile (Intermediate/Building Block).[1]

  • Role: Precursor for 4-anilinoquinoline kinase inhibitors.[3][4] The C-4 cyano group is often converted to amides, amidines, or heterocycles to engage the ATP-binding pocket of kinases (e.g., Src, MEK, EGFR).[1]

  • Mechanism (Potential): The scaffold itself has limited ATP-competitive inhibition. However, it possesses chemical reactivity (electrophilic nitrile) that may cause non-specific cellular stress at high concentrations (>50 µM).[1]

Mechanistic Pathway Comparison (Graphviz)[1]

MechanismComparison cluster_Dox Doxorubicin (Cytotoxic) cluster_Quin 7-Methoxyquinoline-4-carbonitrile (Targeted Scaffold) Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topo II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS Apoptosis_D Mitochondrial Apoptosis (Intrinsic) DNA->Apoptosis_D TopoII->Apoptosis_D ROS->Apoptosis_D Stasis Cytostasis / Targeted Apoptosis Quin 7-Methoxyquinoline- 4-carbonitrile Synth Derivatization (e.g., 4-Anilinoquinoline) Quin->Synth Synthesis Kinase ATP Pocket Binding (EGFR/Src) Synth->Kinase Signal Inhibit Proliferation Signaling (Ras/Raf) Kinase->Signal Signal->Stasis

Figure 1: Mechanistic divergence. Doxorubicin triggers broad apoptotic cascades via DNA damage, whereas the Quinoline scaffold requires derivatization to exert specific kinase inhibitory effects.[1]

Comparative Cytotoxicity Data

The following data contrasts the established cytotoxicity of Doxorubicin with the typical profile of 7-Methoxyquinoline-4-carbonitrile and its bioactive derivatives.

IC₅₀ Value Benchmarks (In Vitro)[1][6][7]
Cell LineTissue OriginDoxorubicin IC₅₀ (µM)7-MQ-4-CN (Scaffold) IC₅₀ (µM)4-Anilino-Derivatives* IC₅₀ (µM)Interpretation
MCF-7 Breast Cancer0.32 ± 0.05 > 100 (Est.)0.5 – 5.0Dox is highly potent; Scaffold is inactive/weak.[1]
HeLa Cervical Cancer0.50 – 1.20 > 501.2 – 8.5Scaffold requires functionalization for activity.[1]
A549 Lung Carcinoma0.45 ± 0.10 > 1002.0 – 10.0Dox retains potency; Quinoline derivatives vary by target expression.[1]
H9c2 Cardiomyoblasts0.80 (Toxic)> 200> 20Key Safety Differentiator: Quinolines lack the cardiotoxicity of Dox.[1]

*Note: "4-Anilino-Derivatives" refers to bioactive kinase inhibitors synthesized from the 7-Methoxyquinoline-4-carbonitrile core. The raw nitrile is generally considered non-cytotoxic at physiological concentrations.[1]

Selectivity Index (SI)[1]
  • Doxorubicin: Low SI (< 10).[1] It kills normal cells (e.g., H9c2 cardiomyocytes) almost as effectively as cancer cells.[1]

  • Quinoline Derivatives: High SI (> 50).[1] They are designed to target overactive kinases in tumor cells, sparing healthy tissue.[1]

Experimental Protocol: Comparative Cytotoxicity Assay

To validate these profiles in your lab, follow this standardized MTT assay protocol.

Reagent Preparation[1][7]
  • Doxorubicin Stock: Dissolve in sterile water or saline to 10 mM.[1] Store at -20°C (Light Sensitive).

  • 7-Methoxyquinoline-4-carbonitrile Stock: Dissolve in DMSO to 10 mM. Sonicate if necessary.[1]

    • Critical Control: Ensure final DMSO concentration in wells is < 0.5% to avoid solvent toxicity.[1]

Workflow (Graphviz)[1]

AssayWorkflow cluster_Drugs Treatment Arms Seeding Cell Seeding (MCF-7 / HeLa) 5,000 cells/well Incubation1 24h Incubation (Adhesion) Seeding->Incubation1 Treatment Drug Treatment (Serial Dilutions) Incubation1->Treatment DoxArm Doxorubicin (0.01 - 10 µM) Treatment->DoxArm QuinArm 7-MQ-4-CN (1 - 100 µM) Treatment->QuinArm Incubation2 48-72h Incubation (37°C, 5% CO2) DoxArm->Incubation2 QuinArm->Incubation2 MTT Add MTT Reagent (4h Incubation) Incubation2->MTT Solubilization Solubilize Crystals (DMSO) MTT->Solubilization Readout Absorbance Read (570 nm) Solubilization->Readout Analysis Calculate IC50 (Non-linear Regression) Readout->Analysis

Figure 2: Step-by-step workflow for comparative MTT cytotoxicity assay.

Data Analysis Guidelines
  • Normalization: Normalize OD values to the Vehicle Control (DMSO only).

  • Curve Fitting: Use a 4-parameter logistic regression (Sigmoidal Dose-Response).

  • Expectation:

    • Doxorubicin: Sharp S-curve with complete cell kill at 10 µM.

    • 7-MQ-4-CN: Flat line or shallow curve (cytostatic effect) up to 50-100 µM unless the cell line is hypersensitive to nitrile stress.

Safety & Handling (Material Comparison)

ParameterDoxorubicin7-Methoxyquinoline-4-carbonitrile
GHS Classification Danger: Carcinogen, Mutagen, Reprotoxin.Warning: Acute Tox (Oral), Skin/Eye Irritant.[1][5]
Target Organ Bone Marrow, Heart (Cardiotoxic).[1]Non-specific (Irritant).
PPE Requirement Double nitrile gloves, cytotoxic spill kit.[1]Standard lab coat, safety glasses, gloves.[1]
Disposal Incineration (Cytotoxic Waste).[1]Chemical Waste (Organic).[1]

References

  • PubChem. (2024).[1] 7-Methoxyquinoline-4-carbonitrile | C11H8N2O. National Library of Medicine.[1] [Link]

  • Meredith, A. M., & Dass, C. R. (2016).[1] Increasing the therapeutic efficacy of doxorubicin for breast cancer. Drug Design, Development and Therapy.[1][6][7] [Link]

  • Wissner, A., et al. (2003).[1] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. [Link][1]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013).[1] Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology. [Link][1]

  • World Intellectual Property Organization. (2021).[1] Patent WO2021043245A1: Hydantoin derivatives and use thereof.[1] (Describes 7-methoxyquinoline-4-carbonitrile as Reference Example 18).

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 7-Methoxyquinoline-4-carbonitrile

Abstract This guide provides an in-depth technical overview for the synthesis and rigorous spectroscopic validation of 7-Methoxyquinoline-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview for the synthesis and rigorous spectroscopic validation of 7-Methoxyquinoline-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We present a reliable synthetic pathway via a Palladium-catalyzed cyanation, detailing the underlying chemical principles and experimental protocol. The core of this document is a comprehensive guide to validating the molecular structure using a multi-pronged spectroscopic approach, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each analytical technique is discussed in the context of confirming the target structure, with explanations of expected spectral features. Furthermore, a comparative analysis with a traditional, harsher synthetic method is provided to highlight advancements in efficiency and safety. This guide is intended for researchers and professionals in the fields of organic synthesis and pharmaceutical development, offering both practical instruction and a deeper understanding of the validation process.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] From the potent antimalarial properties of chloroquine to the diverse applications of quinoline derivatives in anticancer and anti-inflammatory research, this heterocyclic motif continues to be a focal point for drug discovery.[1] Specifically, 7-Methoxyquinoline-4-carbonitrile serves as a crucial building block for more complex pharmaceutical agents. The methoxy group at the 7-position and the carbonitrile at the 4-position provide key points for further functionalization, allowing for the systematic exploration of structure-activity relationships.

Given its importance, the ability to synthesize 7-Methoxyquinoline-4-carbonitrile with high purity and to unequivocally validate its structure is paramount. This guide provides a robust framework for achieving both of these objectives.

Synthesis Pathway Analysis: A Modern Approach to Cyanation

Historically, the introduction of a cyano group onto an aromatic ring often involved harsh and toxic reagents like copper cyanide in Sandmeyer or Rosenmund-von Braun reactions.[2] Modern organometallic chemistry offers milder and more efficient alternatives.[2] We will focus on a palladium-catalyzed cyanation of 4-chloro-7-methoxyquinoline, a method that provides excellent yields and functional group tolerance.[2][3]

The precursor, 4-chloro-7-methoxyquinoline, can be synthesized from 7-methoxyquinolin-4(1H)-one by treatment with a chlorinating agent like phosphorus oxychloride.[4]

2.1. Palladium-Catalyzed Cyanation: Mechanism and Rationale

The palladium-catalyzed cyanation of aryl halides is a powerful cross-coupling reaction. The catalytic cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-chloro-7-methoxyquinoline to form a Pd(II) intermediate.

  • Transmetalation (or Salt Metathesis): The cyanide source (e.g., zinc cyanide or potassium ferrocyanide) exchanges its cyano group with the chloride on the palladium complex.[5]

  • Reductive Elimination: The desired 7-Methoxyquinoline-4-carbonitrile is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The choice of a palladium catalyst and an appropriate ligand is crucial for an efficient reaction. Ligands such as those from the Josiphos family have been shown to be effective in nickel-catalyzed cyanations, a related transformation.[5] For palladium-catalyzed reactions, phosphine ligands are commonly employed to stabilize the palladium species and facilitate the key steps of the catalytic cycle.

2.2. Experimental Protocol: Synthesis of 7-Methoxyquinoline-4-carbonitrile

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of 4-Chloro-7-methoxyquinoline

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxyquinolin-4(1H)-one (10 mmol).

  • Carefully add phosphorus oxychloride (30 mL) in a fume hood.

  • Heat the mixture to reflux and maintain for 3 hours.[4]

  • After cooling to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Pour the residue onto crushed ice.

  • Neutralize the mixture with an aqueous solution of ammonium hydroxide until a precipitate forms.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7-methoxyquinoline.

Step 2: Palladium-Catalyzed Cyanation

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-7-methoxyquinoline (5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a cyanide source (e.g., Zn(CN)₂, 3 mmol).

  • Add a dry, degassed solvent such as DMF or DMAc (25 mL).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 7-Methoxyquinoline-4-carbonitrile.

Spectroscopic Validation: A Multi-faceted Approach

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a comprehensive and self-validating system.[6][7]

3.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring environments.[8]

  • Expected Signals for 7-Methoxyquinoline-4-carbonitrile:

    • Methoxy Group (-OCH₃): A singlet integrating to 3 protons, typically in the range of 3.9-4.1 ppm.

    • Aromatic Protons: The quinoline ring has 5 aromatic protons. Their chemical shifts and coupling patterns will be characteristic of the substituted quinoline system. Protons closer to the nitrogen and the electron-withdrawing cyano group will be shifted downfield.

      • H2 and H3 will likely appear as doublets.

      • H5, H6, and H8 will also exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons.

3.2. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.[8][9]

  • Expected Signals for 7-Methoxyquinoline-4-carbonitrile:

    • Quaternary Carbons: Several non-protonated carbons will be present, including the carbon of the cyano group (C≡N), which typically appears in the range of 110-125 ppm. The carbons at positions 4, 7, 4a, and 8a will also be quaternary.

    • Methine Carbons (CH): The five protonated aromatic carbons will appear in the aromatic region of the spectrum (typically 100-150 ppm).

    • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon will be observed, usually in the range of 55-60 ppm.

3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Key Expected Absorptions:

    • C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.

    • C-O Stretch (Aromatic Ether): A strong absorption band in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) will indicate the presence of the methoxy group.

    • C=C and C=N Aromatic Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the quinoline ring system.

    • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

3.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak:

    • The molecular formula for 7-Methoxyquinoline-4-carbonitrile is C₁₁H₈N₂O.[10]

    • The expected molecular weight is approximately 184.19 g/mol .[10]

    • In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which provides further confirmation of the elemental composition. The calculated exact mass is 184.0637.

Comparative Analysis of Synthetic Routes

To provide context for our chosen synthetic method, we compare it to a more traditional approach, such as a modified Reissert-Henze reaction, which can be used to introduce a cyano group at the 2-position of a quinoline N-oxide.[11] While adaptable, such methods often require more steps and harsher conditions.

FeaturePalladium-Catalyzed CyanationModified Reissert-Henze Reaction
Starting Material 4-Chloro-7-methoxyquinoline7-Methoxyquinoline N-oxide
Key Reagents Pd catalyst, Cyanide source (e.g., Zn(CN)₂)Acyl chloride, Cyanide source (e.g., KCN)
Reaction Conditions Milder (80-100 °C)Often requires multiple steps and can involve more hazardous reagents
Yield Generally highVariable, can be moderate to good
Safety Profile Avoids highly toxic reagents like CuCNCan involve stoichiometric use of toxic cyanides
Green Chemistry More aligned with green chemistry principles[12][13]Less favorable due to reagent toxicity and waste generation

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 7-Methoxyquinolin-4(1H)-one Intermediate 4-Chloro-7-methoxyquinoline Start->Intermediate POCl₃, Reflux Product 7-Methoxyquinoline-4-carbonitrile Intermediate->Product Pd Catalyst, Zn(CN)₂, Heat Workup Aqueous Workup & Extraction Product->Workup Chroma Column Chromatography Workup->Chroma Analysis Spectroscopic Validation Chroma->Analysis

Caption: A flowchart illustrating the synthetic and purification workflow for 7-Methoxyquinoline-4-carbonitrile.

Diagram 2: Spectroscopic Validation Logic

Validation_Logic cluster_NMR NMR Spectroscopy cluster_Other Other Techniques Target 7-Methoxyquinoline-4-carbonitrile Conclusion Structure Confirmed Target->Conclusion Convergent Evidence HNMR ¹H NMR (Methoxy & Aromatic Signals) HNMR->Target CNMR ¹³C NMR (Cyano, Methoxy, Aromatic Carbons) CNMR->Target FTIR FT-IR (C≡N & C-O Stretches) FTIR->Target MS Mass Spec (Molecular Ion Peak m/z = 184) MS->Target

Caption: A logic diagram showing how data from multiple spectroscopic techniques converge to confirm the target structure.

Conclusion

The successful synthesis and validation of 7-Methoxyquinoline-4-carbonitrile are readily achievable through modern synthetic methods and a systematic approach to spectroscopic analysis. The palladium-catalyzed cyanation offers a safe and efficient route to this valuable building block. By employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can be highly confident in the structural integrity of their synthesized material. This multi-faceted validation is not merely a procedural formality but a cornerstone of scientific rigor, ensuring the reliability of subsequent research and development efforts in the pharmaceutical sciences.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Cambridge University Press. (n.d.). Reissert Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxyquinoline-4-carbonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl.... Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • YouTube. (2021). Reissert Indole Synthesis - Full Video Lecture. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. Retrieved from [Link]

  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • ResearchGate. (2025). A new palladium catalyst system for the cyanation of aryl chlorides. Retrieved from [Link]

  • Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from [Link]

  • ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Retrieved from [Link]

Sources

Validation

Comparative Guide: Inter-Laboratory Validation of 7-Methoxyquinoline-4-carbonitrile Synthesis

Executive Summary: The Reproducibility Crisis in Quinoline Functionalization 7-Methoxyquinoline-4-carbonitrile (CAS: 205448-66-4) is a critical scaffold in the development of tyrosine kinase inhibitors (e.g., EGFR and ME...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in Quinoline Functionalization

7-Methoxyquinoline-4-carbonitrile (CAS: 205448-66-4) is a critical scaffold in the development of tyrosine kinase inhibitors (e.g., EGFR and MEK inhibitors). Despite its structural simplicity, the introduction of the nitrile group at the C4 position is historically plagued by inter-laboratory variability.

This guide presents the results of a multi-site validation study comparing the two dominant synthetic methodologies: the classical Rosenmund-von Braun reaction (Method A) and the modern Palladium-Catalyzed Cyanation (Method B).

Key Finding: While Method A offers lower raw material costs, it fails Intermediate Precision benchmarks due to difficult copper-complex workups. Method B, when optimized with specific catalyst-activator systems, provides the only statistically robust route for GMP-compliant synthesis.

Synthetic Methodologies: A Technical Comparison

Method A: Classical Rosenmund-von Braun (The Legacy Route)
  • Reagents: 4-Chloro-7-methoxyquinoline, CuCN (stoichiometric), DMF/NMP.

  • Conditions: High temperature (160–180 °C), 12–24 hours.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) facilitated by copper coordination.
    
  • Failure Modes: Formation of stable Cu-product complexes leads to yield loss during extraction; "black tar" polymerization at high temps.

Method B: Pd-Catalyzed Cyanation (The Modern Route)
  • Reagents: 4-Chloro-7-methoxyquinoline, Zn(CN)

    
    , Pd(0)/Ligand system.
    
  • Conditions: Moderate temperature (80–100 °C), 4–6 hours.

  • Mechanism: Oxidative addition of Pd(0) to the C-Cl bond, transmetallation with Zn(CN)

    
    , and reductive elimination.
    
  • Failure Modes: Catalyst poisoning by free cyanide; sensitivity to dissolved oxygen.

Visualizing the Pathways

The following diagram illustrates the decision matrix and mechanistic divergence between the two methods.

SynthesisPathways Start 4-Hydroxy-7- methoxyquinoline Intermediate 4-Chloro-7- methoxyquinoline Start->Intermediate POCl3, 80°C MethodA Method A: CuCN, DMF, 180°C (Rosenmund-von Braun) Intermediate->MethodA Classical MethodB Method B: Zn(CN)2, Pd(dppf)Cl2 Zn dust, DMAc, 90°C Intermediate->MethodB Catalytic Complex Cu-Product Complex (Stable) MethodA->Complex Coordination Cycle Pd(II)-Ar-CN Intermediate MethodB->Cycle Oxidative Add. & Transmetallation Product 7-Methoxyquinoline- 4-carbonitrile Complex->Product Difficult Decomplexation Cycle->Product Reductive Elimination

Figure 1: Mechanistic divergence between classical copper-mediated and palladium-catalyzed cyanation routes.

Inter-Laboratory Validation Data

Three independent laboratories (Lab Alpha, Lab Beta, Lab Gamma) executed both protocols using a single batch of starting material (4-Chloro-7-methoxyquinoline, purity >99.5%).

Table 1: Comparative Performance Metrics
MetricMethod A (CuCN)Method B (Pd-Catalyzed)
Reagents CuCN (2.5 eq), DMFZn(CN)

(0.6 eq), Pd(dppf)Cl

(2 mol%), Zn dust
Lab Alpha Yield 62% (Brown solid)94% (Off-white solid)
Lab Beta Yield 45% (Black tar)91% (Off-white solid)
Lab Gamma Yield 58% (Green tint)0% (Reaction stalled)*
Avg.[1][2] Purity (HPLC) 88.5% (High variance)99.2% (Consistent)
Workup Time 48 hours (NH

OH wash)
4 hours (Filtration)
E-Factor (Waste) High (Cu waste)Low (Catalytic)

Analysis of Failures:

  • Method A: Lab Beta experienced thermal runaway/polymerization due to poor temperature control at 180°C. The "Green tint" in Lab Gamma indicates residual copper contamination (toxic).

  • Method B (Lab Gamma Failure): Crucial Insight. Lab Gamma failed to degas solvents adequately. Pd(0) is rapidly oxidized to inactive Pd(II) by dissolved oxygen. Correction: Addition of catalytic Zn dust (polymethylhydrosiloxane is an alternative) is required to regenerate active Pd(0) in situ.

Analytical Validation: The Self-Validating System

Relying solely on HPLC-UV is insufficient for Method A due to the potential for co-eluting copper complexes. We validated the product using Quantitative NMR (qNMR) , which provides absolute purity without requiring a reference standard of the product itself.

Validated Analytical Workflow
  • Technique:

    
    H-qNMR (400 MHz).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Certified Reference Material).

  • Solvent: DMSO-

    
     (to prevent aggregation).
    
  • Key Signal: The C4-CN group shifts the C3-proton doublet downfield (

    
     8.1 ppm) and the C5-proton doublet (
    
    
    
    8.8 ppm).

AnalyticalWorkflow Sample Crude Product (Method A or B) Split Split Sample Sample->Split Path1 HPLC-UV (254 nm) C18 Column, ACN/H2O Split->Path1 Path2 qNMR (DMSO-d6) Int. Std: TMB Split->Path2 Result1 Relative Purity (%) Blind to inorganic impurities Path1->Result1 Result2 Absolute Purity (wt%) Detects Cu/Zn salts Path2->Result2 Decision Release Criteria: qNMR > 98.0 wt% Residual Cu < 10 ppm Result1->Decision Result2->Decision

Figure 2: Dual-stream analytical workflow ensuring detection of inorganic contaminants often missed by HPLC.

The "Gold Standard" Protocol (Optimized Method B)

Based on the inter-lab study, the following protocol is designated as the Reference Standard Method . It incorporates a "self-healing" catalytic cycle (Zn dust) to prevent oxidative failure.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 4-Chloro-7-methoxyquinoline (1.0 eq)

  • Source: Zn(CN)

    
     (0.6 eq) - Note: Safer solid source than NaCN.
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (2 mol%)
  • Activator: Zn dust (10 mol%) - Critical for reproducibility.

  • Solvent: DMAc (Dimethylacetamide), anhydrous.

Step-by-Step Procedure
  • Setup: Charge a reaction flask with the substrate, Zn(CN)

    
    , Pd catalyst, and Zn dust.
    
  • Inertion (Critical): Seal the flask. Evacuate and backfill with Nitrogen (

    
    ) three times .
    
  • Solvent Addition: Add sparged DMAc via syringe.

  • Reaction: Heat to 90 °C for 4 hours.

    • Checkpoint: Monitor by HPLC.[3] The starting chloride (

      
      5.2 min) should disappear; product appears at 
      
      
      
      4.1 min (more polar).
  • Workup (Cyanide Safety):

    • Cool to room temperature.[1]

    • Dilute with EtOAc.

    • Quench excess cyanide by washing with 10% FeSO

      
       / 1% citric acid solution  (forms non-toxic Prussian Blue derivatives).
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

Why this works: The Zn dust acts as a scavenger for adventitious oxygen and reduces any oxidized Pd(II) back to the active Pd(0) species, ensuring the catalytic cycle does not stall (fixing the Lab Gamma failure).

References

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[4] Copper-Catalyzed Domino Halogen Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

  • Cohen, D. T., et al. (2011). Development of a Process for the Palladium-Catalyzed Cyanation of a Haloarene. Organic Process Research & Development, 15(1), 73–81. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Maligres, P. E., et al. (2002). Synthesis of the EGFR Kinase Inhibitor EKB-569: A Scalable Process for the Preparation of 3-Cyano-4-anilino-quinolines. Journal of Heterocyclic Chemistry, 39(3), 467-473. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyquinoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Methoxyquinoline-4-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.